![molecular formula C19H26N4O B2549266 1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097931-22-9](/img/structure/B2549266.png)
1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, also known as PPCCU, is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. PPCCU belongs to the class of urea derivatives and has a unique chemical structure that makes it a promising candidate for drug discovery.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Physical Property Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound similar in structure to 1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, has been found to form hydrogels in acidic environments. The rheology and morphology of these gels can be influenced by the identity of the anion present, offering a method for adjusting their physical properties. This research suggests potential applications in areas where controlled gelation and specific mechanical properties are desirable (Lloyd & Steed, 2011).
Antimicrobial and Antifungal Activities
Urea derivatives, including those structurally related to the compound , have shown antimicrobial and antifungal activities. The antimicrobial properties vary depending on the specific structure of the urea derivative. This highlights potential applications in the development of new antimicrobial agents (Farghaly & El-Kashef, 2005).
Organocatalysis in Synthesis of Heterocycles
Research indicates that urea can act as an organo-catalyst in the synthesis of various heterocyclic compounds. This suggests that similar urea derivatives could be used as catalysts in the synthesis of complex organic molecules, potentially offering more environmentally friendly and cost-effective methods in organic synthesis (Brahmachari & Banerjee, 2014).
Plant Growth Regulation
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants. Some of these compounds exhibit cytokinin-like activity, which can be useful in in vitro plant morphogenesis studies. This area of research opens up possibilities for agricultural applications, where controlling plant growth and development is critical (Ricci & Bertoletti, 2009).
Cancer Research
Certain urea derivatives have been investigated for their potential anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a possibility for the development of new chemotherapeutic agents (Gaudreault et al., 1988).
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-19(20-13-4-8-16-6-2-1-3-7-16)22-17-9-11-18(12-10-17)23-15-5-14-21-23/h1-3,5-7,14-15,17-18H,4,8-13H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKWTAQRLPMUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCC2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)
![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2549186.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2549187.png)
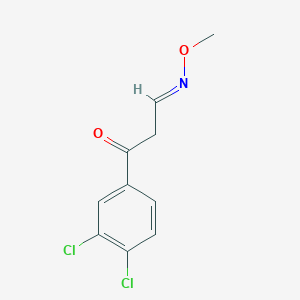
![(E)-N-(2-chlorophenyl)-2-cyano-3-[5-(4-fluorophenoxy)-3-methyl-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2549190.png)
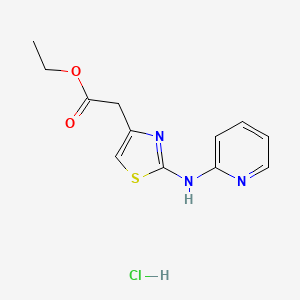
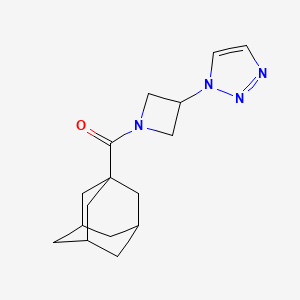
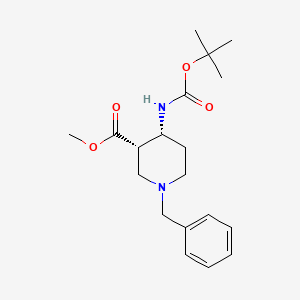

![Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549198.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2549199.png)
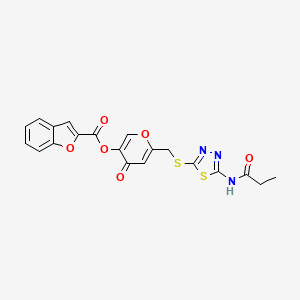
![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2549201.png)
